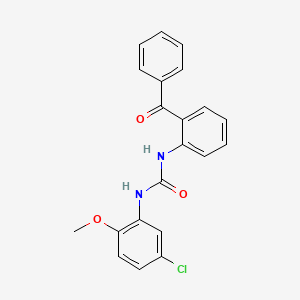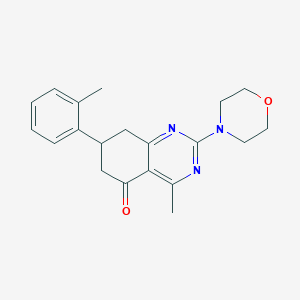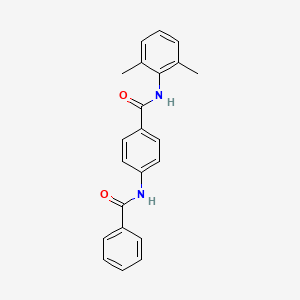
N-(2-benzoylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea
Descripción general
Descripción
"N-(2-benzoylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea" is a urea derivative with specific structural features. Urea derivatives are known for their versatile applications in chemistry and biology, particularly in pharmaceuticals and agrochemicals. The introduction of substituents like benzoyl and chloro-methoxyphenyl groups influences the chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, similar compounds such as N-phenyl-N'-(2-hydroxylphenyl)ureas have been synthesized through reactions with different isocyanates and phenols (Xiaobo Ma & Jing-Lin Zhang, 1990). The synthesis can be optimized for yield and purity by varying solvents, catalysts, and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives, including the orientation of substituent groups, is crucial in determining their properties and reactivity. For example, in N-p-bromophenyl-N'-(2-chlorobenzoyl)urea, the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C—N bonds with respect to the urea carbonyl O atom (B. Yamin & A. Mardi, 2003). Such arrangements can significantly influence the intermolecular interactions and stability.
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, such as cyclization, which can form different heterocyclic structures. For example, a study on N-aroyl-N'-(2-hydroxyethyl)ureas discussed their cyclization to form imidazolidinones (T. Kim et al., 2001). Such reactions can be influenced by the nature of the substituents and reaction conditions.
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure of similar compounds like N-(p-methoxyphenyl)-N-prop-2-ynyl-urea reveals complex intermolecular interactions, which can affect their physical state and stability (Suresh Kumar et al., 2000).
Propiedades
IUPAC Name |
1-(2-benzoylphenyl)-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-11-15(22)13-18(19)24-21(26)23-17-10-6-5-9-16(17)20(25)14-7-3-2-4-8-14/h2-13H,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVARMYMCCQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl 2-({3-[(4-nitrophenyl)thio]propanoyl}oxy)benzoate](/img/structure/B4643046.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4643054.png)
![N-(3,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4643062.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4643064.png)
![ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)glycinate](/img/structure/B4643068.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4643080.png)
![N-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4643086.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-furamide](/img/structure/B4643106.png)
![methyl 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643110.png)
![2,3-dichloro-4-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4643112.png)


![1-(1-adamantyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4643129.png)
